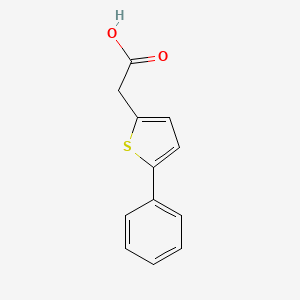

2-(5-phenylthiophen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGGOKQDCOCQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Biological and Biochemical Activity Investigations of 2 5 Phenylthiophen 2 Yl Acetic Acid Derivatives

Enzyme Inhibition Studies of 2-(5-Phenylthiophen-2-yl)acetic Acid Analogues

The inhibitory potential of 2-(5-phenylthiophen-2-yl)acetic acid derivatives has been explored against several key enzymes implicated in inflammation and disease.

Research has identified derivatives of 2-(thiophen-2-yl)acetic acid as suitable chemical platforms for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway. nih.gov Through a fragment screening approach followed by chemical synthesis, a series of analogues were developed and tested. nih.gov

Among the synthesized compounds, several demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov Notably, compounds 1c and 2c were identified as promising inhibitors. nih.gov The inhibitory concentrations (IC₅₀) for a selection of these compounds are presented below.

Table 1: mPGES-1 Inhibitory Activity of 2-(thiophen-2-yl)acetic Acid Derivatives

| Compound | Structure | IC₅₀ (µM) |

| 1c | 2-(5-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid | 11.2 |

| 2c | 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid | 2.5 |

Data sourced from Frontiers in Chemistry. nih.gov

A review of the scientific literature did not yield studies investigating 2-(5-phenylthiophen-2-yl)acetic acid or its direct derivatives as inhibitors of Quinone Oxidoreductase 2 (NQO2).

A series of N-(5-phenoxythiophen-2-yl)-2-(arylthio)acetamide derivatives, structurally related to the core compound, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent protein deacetylase family. nih.govbohrium.com Following a structural optimization of previously identified virtual screening hits, these compounds showed enhanced SIRT2 inhibitory potency. nih.gov

The most potent compounds from this series, ST44 and ST45 , selectively inhibited SIRT2 with IC₅₀ values in the mid-micromolar range. nih.govtandfonline.com These compounds demonstrated moderate selectivity for SIRT2 over the SIRT1 and SIRT3 isoforms. tandfonline.com

Table 2: SIRT2 Inhibitory Activity of N-(5-phenoxythiophen-2-yl)-2-(arylthio)acetamide Derivatives

| Compound | IC₅₀ for SIRT2 (µM) | Selectivity |

| ST44 | 6.50 | >10-fold vs SIRT3, ~4-fold vs SIRT1 |

| ST45 | 7.24 | >10-fold vs SIRT3, >10-fold vs SIRT1 |

Data sourced from Journal of Biomolecular Structure and Dynamics. nih.govtandfonline.com

No published research was found detailing the investigation of 2-(5-phenylthiophen-2-yl)acetic acid or its analogues as inhibitors of the urease enzyme.

A search of available scientific literature did not reveal any studies focused on the evaluation of 2-(5-phenylthiophen-2-yl)acetic acid derivatives for inhibitory activity against plasmodial kinases such as PfGSK3 or PfPK6.

Cell-Based Biological Activity Evaluations (Non-Clinical Focus)

Derivatives of 2-(5-phenylthiophen-2-yl)acetic acid have been assessed for their biological effects in various cell-based assays, primarily focusing on antiproliferative and cytotoxic activities.

The mPGES-1 inhibitors 1c and 2c were evaluated for their activity in the A549 human lung carcinoma cell line. nih.gov Both compounds exhibited cytotoxic effects, with compound 2c being the most promising. nih.gov Further investigation revealed that compound 2c induced cell cycle arrest in the G0/G1 phase after 24 hours of exposure. nih.gov At longer exposure times of 48 and 72 hours, it caused an increase in the sub-G0/G1 cell population, which is suggestive of an apoptosis or necrosis-inducing effect. nih.gov

In a separate line of research, the SIRT2 inhibitor ST44 was shown to have antiproliferative effects on the MCF-7 human breast cancer cell line. nih.govbohrium.com The contribution of SIRT2 inhibition to this antiproliferative effect was supported by western blot analysis, which showed an increase in the acetylation of α-tubulin, a known SIRT2 substrate. nih.govbohrium.com

Table 3: Cell-Based Activity of 2-(5-phenylthiophen-2-yl)acetic Acid Derivatives

| Compound | Cell Line | Activity Type | IC₅₀ (µM) |

| 1c | A549 (Lung Carcinoma) | Cytotoxicity | 20.3 |

| 2c | A549 (Lung Carcinoma) | Cytotoxicity | 15.5 |

| ST44 | MCF-7 (Breast Cancer) | Antiproliferation | Moderately active |

Data sourced from Frontiers in Chemistry and Journal of Biomolecular Structure and Dynamics. nih.gov

Cytotoxicity and Antiproliferative Activities against Cancer Cell Lines (e.g., HepG2, Caco-2, PANC-1)

Derivatives of thiophene (B33073) have been the subject of extensive research to evaluate their potential as anticancer agents. Studies have demonstrated that certain thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

Research into a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives revealed their cytotoxic potential against human hepatocellular carcinoma (HepG2) cells. nih.gov One particular compound in this series, featuring a 4-nitrophenyl substituent, demonstrated a noteworthy IC50 value of 8.03±0.5 μM against the HepG2 cell line. nih.gov In another study, various 2,3-fused thiophene derivatives were synthesized and assessed for their cytotoxicity. One of these compounds, referred to as compound 480, showed an IC50 value of 12.61 μg/mL in HepG2 cells. researchgate.net A separate investigation on a series of thiophene derivatives (TPs) identified a potent agent, TP 5, which displayed significant inhibition of tumor cell growth in HepG2 and SMMC-7721 cell lines. nih.gov While specific data on 2-(5-phenylthiophen-2-yl)acetic acid against Caco-2 and PANC-1 cell lines is limited in the reviewed literature, the activity of related thiophene structures against HepG2 cells underscores the potential of this chemical class as a source of antiproliferative agents. nih.govresearchgate.netnih.gov

Table 1: Cytotoxicity of Thiophene Derivatives against HepG2 Cancer Cell Line

| Compound Class | Specific Derivative | IC50 Value | Source |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Compound 20b | 8.03±0.5 μM | nih.gov |

| 2,3-Fused Thiophene | Compound 480 | 12.61 μg/mL | researchgate.net |

| Thiophene Derivative | TP 5 | Potent Activity | nih.gov |

Investigations of Cellular Effects (e.g., Cell Cycle Perturbations, Apoptosis Pathways)

Beyond direct cytotoxicity, studies have delved into the cellular mechanisms through which thiophene derivatives exert their antiproliferative effects. The induction of apoptosis (programmed cell death) and interference with the cell cycle are recognized as key mechanisms for many anticancer agents.

Investigations into thiophene derivatives have shown that they can induce cell cycle arrest and apoptosis. nih.gov For instance, the cytotoxic effects of certain 2-phenazinamine derivatives, when tested on HepG2 cells, were linked to the induction of apoptosis, as analyzed by flow cytometry. nih.gov While not thiophene-based, other acetic acid derivatives have also been shown to influence cell cycle progression. One study on a small molecule, 2-[1-(4-(benzyloxy)phenyl)-3-oxoisoindolin-2-yl)-2-(4-methoxyphenyl)] acetic acid, found that it induced G2/M phase cell cycle arrest and apoptosis mediated by mitochondria.

The ability of certain compounds to trigger apoptosis is a critical indicator of their potential as cancer therapeutics. Analysis of T47D breast cancer cells treated with Shiga-like toxin, for example, showed a significant increase in the number of cells entering the early and late stages of apoptosis. nih.gov This highlights the importance of apoptosis induction as a desirable trait in the development of new anticancer drugs. Although direct studies on the cell cycle and apoptosis pathways for 2-(5-phenylthiophen-2-yl)acetic acid are not extensively detailed, the documented activities of related thiophene structures suggest that these mechanisms are plausible areas for its biological action. nih.gov

Antimicrobial Efficacy Assessments of 5-Phenylthiophene-Containing Compounds

Compounds containing the 5-phenylthiophene moiety have been evaluated for their efficacy against various microbial pathogens, demonstrating a spectrum of antibacterial and antifungal activities.

Antibacterial Activity Profiles

The search for new antibacterial agents has led to the synthesis and evaluation of numerous thiophene derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel thiophene derivatives were synthesized, and their antibacterial activity was assessed. One derivative, compound 7, was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. researchgate.net Another investigation focused on thiophene-2-carboxamide derivatives and found that they were generally more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative strains like Escherichia coli. scirp.org Specifically, an amino thiophene-2-carboxamide compound (7b) containing a methoxy (B1213986) group demonstrated excellent activity against P. aeruginosa, S. aureus, and B. subtilis. scirp.org

Further research has identified thiophene derivatives with activity against drug-resistant bacteria. Thiophene compounds 4, 5, and 8 exhibited notable antibacterial activity against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L. nih.gov

Table 2: Antibacterial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | researchgate.net |

| Amino thiophene-2-carboxamide 7b | Pseudomonas aeruginosa | 86.9% inhibition | scirp.org |

| Amino thiophene-2-carboxamide 7b | Staphylococcus aureus | 83.3% inhibition | scirp.org |

| Amino thiophene-2-carboxamide 7b | Bacillus subtilis | 82.6% inhibition | scirp.org |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | MIC50: 16 mg/L | nih.gov |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | MIC50: 8 mg/L | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | MIC50: 16 mg/L | nih.gov |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | MIC50: 32 mg/L | nih.gov |

Antifungal Activity Profiles

In addition to antibacterial properties, thiophene-containing compounds have been investigated for their effectiveness against various fungal pathogens. A study on 5-phenylthio-2,4-bisbenzyloxypyrimidine demonstrated very good in vitro antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus when compared to the standard drug clotrimazole. nih.gov

Other heterocyclic systems containing thiophene have also shown promise. For example, a series of 5-(o-hydroxyphenyl)-2-[4'-aryl-3'-chloro-2'-azetidinon-1-yl]-1,3,4-thiadiazoles were synthesized and evaluated for in vitro antifungal activity against C. albicans and A. niger, with some compounds showing interesting results. The development of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also yielded compounds with excellent fungicidal activity. Specifically, compounds 4a and 4f in this series showed higher activity against cucumber downy mildew (CDM) than the commercial fungicide flumorph, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively.

Table 3: Antifungal Activity of Selected Thiophene and Related Derivatives

| Compound Class | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| 5-Phenylthio-2,4-bisbenzyloxypyrimidine | C. albicans, A. niger, A. flavus, A. fumigatus | Good activity vs. clotrimazole | nih.gov |

| N-(thiophen-2-yl) nicotinamide (4a) | Cucumber Downy Mildew | EC50 = 4.69 mg/L | |

| N-(thiophen-2-yl) nicotinamide (4f) | Cucumber Downy Mildew | EC50 = 1.96 mg/L |

Applications in Biosensing and Fluorescent Probe Development

The unique photophysical properties of the thiophene scaffold have been harnessed in the development of advanced chemical sensors, particularly for the detection of metal cations.

Development of Ratiometric Fluorescent Cation Indicators based on 2-(5-Phenylthiophen-2-yl)phenoxyacetic acid scaffolds (e.g., Ca2+/Mg2+ sensing)

Ratiometric fluorescent sensors are highly advantageous as they allow for quantitative measurements by taking the ratio of two emission intensities, which minimizes interference from environmental factors. The development of a novel fluorescent probe featuring a thiophene-appended benzothiazole (B30560) moiety (L2) has demonstrated the utility of this scaffold in ratiometric sensing. This probe was successfully used for the ratiometric detection of cadmium (Cd2+) ions, exhibiting a significant shift in its fluorescence emission upon binding to the metal ion. The detection limit for Cd2+ was found to be as low as 2.25 x 10⁻⁹ M. The same study also reported the ratiometric detection of copper (Cu2+) ions using a related compound (L1).

While the specific use of a 2-(5-phenylthiophen-2-yl)phenoxyacetic acid scaffold for Ca2+/Mg2+ sensing is not detailed, the principle has been demonstrated with other fluorescent sensors designed for these important biological cations. For instance, quinoline-based fluorescent sensors have been developed for the ratiometric detection of cellular Mg2+, showing high selectivity over Ca2+. Similarly, genetically encoded calcium sensors have been engineered for imaging interstitial calcium, showcasing the demand for selective cation probes. The successful application of a thiophene-appended structure for ratiometric metal ion detection suggests the potential for designing similar probes based on the 2-(5-phenylthiophen-2-yl)acetic acid framework for sensing biologically relevant cations like Ca2+ and Mg2+.

Structure Activity Relationship Sar Studies of 2 5 Phenylthiophen 2 Yl Acetic Acid Derivatives

Identification of Key Structural Features for Desired Biological Efficacy

The acetic acid group is a critical pharmacophoric element. Its acidic nature is often essential for interaction with biological targets, such as the active sites of enzymes. For instance, in studies of related anti-inflammatory agents, the carboxylic acid functionality is known to mimic the carboxylate of arachidonic acid, allowing it to bind to the active site of cyclooxygenase (COX) enzymes.

The bicyclic thiophene-phenyl scaffold serves as a rigid framework that correctly orients the acetic acid side chain for optimal interaction with its target. The planarity and aromaticity of this system are significant for establishing binding through van der Waals and π-π stacking interactions within receptor pockets.

Research on related 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation, has underscored the importance of the thiophene (B33073) ring as a suitable chemical platform. nih.gov The presence of the phenyl group at the 5-position further modulates the lipophilicity and electronic properties of the molecule, which can significantly influence its potency and selectivity.

Table 1: Key Structural Features and Their Postulated Roles

| Structural Feature | Postulated Role in Biological Efficacy |

|---|---|

| Acetic Acid Moiety | Essential for binding to target enzymes; often acts as a mimetic of natural substrates. |

| Thiophene Ring | Provides a rigid scaffold and participates in binding interactions. |

| 5-Phenyl Group | Modulates lipophilicity, electronic distribution, and can provide additional binding interactions. |

| Linkage at Position 2 | The position of the acetic acid group is critical for proper orientation within the active site. |

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of 2-(5-phenylthiophen-2-yl)acetic acid derivatives can be finely tuned by introducing various substituents on both the phenyl and thiophene rings. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents are key determinants of efficacy.

In studies of analogous compounds, such as substituted (2-phenoxyphenyl)acetic acids, halogen substitution on the phenoxy ring was found to considerably enhance anti-inflammatory activity. nih.govnih.gov This suggests that electron-withdrawing groups can positively influence the biological profile. For example, the introduction of chloro, fluoro, or trifluoromethyl groups can alter the pKa of the acetic acid, modify the electronic density of the aromatic system, and potentially form specific halogen bonds with the target protein.

Conversely, the introduction of bulky substituents can have varied effects. While a larger group might provide additional beneficial steric interactions and increase lipophilicity, it could also lead to steric hindrance, preventing the molecule from fitting into the binding site. The nature of the linker between the aromatic rings has also been shown to be critical; for instance, replacing an oxygen bridge with NH, S, or SO moieties in related structures resulted in significantly different biological activities. nih.gov

In a series of 2-(4-phenylthiophen-2-yl)acetic acid derivatives developed as mPGES-1 inhibitors, substitutions on the phenyl ring demonstrated a clear impact on activity. nih.gov For example, the introduction of a sulfonamido group at the para-position of the phenyl ring was explored, indicating that both electronic and steric factors of this substituent are important for inhibitory action. nih.gov

Table 2: Influence of Phenyl Ring Substituents on the Biological Activity of Related Thiophene Acetic Acid Derivatives

| Compound | Substituent on Phenyl Ring | Observed Effect on Activity (Example Target: mPGES-1) | Reference |

|---|---|---|---|

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | 4-(4-methylphenylsulfonamido) | Showed inhibitory activity in the low micromolar range. | nih.gov |

| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | 3-(4-methylphenylsulfonamido) | Also exhibited inhibitory activity, suggesting tolerance for meta-substitution. | nih.gov |

| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid | 4-(phenoxymethyl) | Maintained notable activity, indicating that larger ether-linked groups are accommodated. | nih.gov |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic acid | 3-(benzyloxy) | Active, demonstrating that different substitution patterns and linkers are viable. | nih.gov |

Regioselective and Stereochemical Influences on Biological Profiles

The precise placement of the phenyl group on the thiophene ring (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on the biological activity of these compounds.

Stereochemistry: If a chiral center is introduced into the molecule, for example, by substituting the α-carbon of the acetic acid side chain (e.g., creating a propionic acid derivative), the resulting enantiomers can exhibit different biological activities. It is a well-established principle in medicinal chemistry that one enantiomer is often significantly more potent than the other because it has the correct three-dimensional orientation to interact optimally with a chiral biological target. While specific studies on the chiral separation of 2-(5-phenylthiophen-2-yl)acetic acid derivatives are not extensively documented in the provided context, the principle remains a critical consideration in the design of analogues.

The influence of stereochemistry is evident in many classes of acetic acid-derived drugs. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens) are chiral, with the (S)-enantiomer typically being the more active form.

Table 3: Regio- and Stereochemical Considerations

| Aspect | Influence on Biological Profile |

|---|---|

| Regiochemistry | |

| Phenyl Group Position | The relative positions of the phenyl and acetic acid groups on the thiophene ring are critical for defining the molecule's shape and its fit within a biological target. |

| Stereochemistry | |

| α-Substitution on Acetic Acid | Introduction of a chiral center can lead to enantiomers with significantly different potencies and selectivities. |

Computational and Theoretical Chemistry Investigations of 2 5 Phenylthiophen 2 Yl Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures and reactivities. These ab initio and semi-empirical methods provide a foundational understanding of the electronic behavior of 2-(5-phenylthiophen-2-yl)acetic acid.

Density Functional Theory (DFT) has emerged as a leading computational method for the accurate prediction of molecular properties. niscair.res.inmdpi.com By approximating the electron density of a molecule, DFT can be employed to determine its optimal geometric structure and electronic characteristics. For 2-(5-phenylthiophen-2-yl)acetic acid, DFT calculations, often utilizing basis sets such as B3LYP/6-31G(d,p), can elucidate key structural parameters. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's lowest energy conformation.

The electronic structure of 2-(5-phenylthiophen-2-yl)acetic acid, including the distribution of electron density and the energies of molecular orbitals, can also be characterized using DFT. mdpi.com This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Predicted Geometric Parameters of 2-(5-phenylthiophen-2-yl)acetic acid using DFT

| Parameter | Predicted Value |

| C-C (Thiophene Ring) | ~1.38 - 1.44 Å |

| C-S (Thiophene Ring) | ~1.72 Å |

| C-C (Phenyl Ring) | ~1.39 - 1.40 Å |

| C-C (Acetic Acid Moiety) | ~1.51 Å |

| C=O (Carboxylic Acid) | ~1.21 Å |

| C-O (Carboxylic Acid) | ~1.35 Å |

| Thiophene-Phenyl Dihedral Angle | ~20-40° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.ukwikipedia.org The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor. libretexts.orgyoutube.com

For 2-(5-phenylthiophen-2-yl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and phenyl rings, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid group and the aromatic system, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies of 2-(5-phenylthiophen-2-yl)acetic acid

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

In the MEP map of 2-(5-phenylthiophen-2-yl)acetic acid, the oxygen atoms of the carboxylic acid group would exhibit a strong negative potential, making them prime targets for electrophilic and hydrogen bond interactions. The hydrogen atom of the hydroxyl group would show a positive potential, indicating its susceptibility to nucleophilic attack. The aromatic rings would display a moderately negative potential, consistent with their electron-rich nature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of molecules, enabling the study of their interactions with other molecules and their conformational preferences over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. ijper.org This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. mdpi.commdpi.com For 2-(5-phenylthiophen-2-yl)acetic acid and its derivatives, molecular docking can be used to explore their potential interactions with various biological targets.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity based on a scoring function that considers factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of molecular docking studies can provide valuable insights into the key amino acid residues involved in the binding and can guide the design of more potent and selective analogs.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uc.pt For a flexible molecule like 2-(5-phenylthiophen-2-yl)acetic acid, understanding its conformational landscape is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods can be used to explore the potential energy surface of the molecule and identify its stable conformers. nih.gov This typically involves systematically rotating the rotatable bonds, such as the bond connecting the thiophene ring to the acetic acid moiety and the bond linking the thiophene and phenyl rings, and calculating the energy of each resulting conformation. The results of a conformational analysis can reveal the most likely shapes the molecule will adopt in solution, which is essential for understanding its interactions with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 5-Phenylthiophene Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 2-(5-phenylthiophen-2-yl)acetic acid are not extensively documented, studies on broader classes of 5-phenylthiophene derivatives offer valuable insights into the structural features that govern their biological activities.

One notable study focused on a series of phenylthiophene and benzimidazole derivatives as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication. mdpi.com This research, while not exclusively centered on 2-(5-phenylthiophen-2-yl)acetic acid, provides a relevant framework for understanding the QSAR of this class of compounds.

The study developed a combined QSAR model using physicochemical and Free-Wilson descriptors. The statistical robustness of the model was confirmed by its high correlation coefficient (r² = 0.833), cross-validated correlation coefficient (q² = 0.770), and external validation coefficient (r²_test = 0.721). mdpi.com The developed QSAR equation highlighted the significance of specific structural attributes for inhibitory activity. Key findings from the model indicated that the presence of an aromatic ring and a basic nitrogen atom are crucial for enhancing the antiviral activity of these compounds. mdpi.com

The predictive power of the QSAR model was further leveraged to design new, potent inhibitors. The most promising designed compounds, which included aryl-thiophene derivatives, exhibited predicted pIC50 values as high as 9.124 and strong binding affinities in molecular docking studies, with scoring values around -14 kcal/mol. mdpi.com The stability of these designed compounds within the enzyme's active site was further corroborated by molecular dynamics simulations. mdpi.com

Below is a table summarizing the statistical parameters of the QSAR model developed for phenylthiophene and benzimidazole derivatives.

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.833 |

| q² (Cross-validated r²) | 0.770 |

| r²_test (External validation r²) | 0.721 |

| Number of Components in PLS | 5 |

This table illustrates the statistical validation of a QSAR model for a series of phenylthiophene and benzimidazole derivatives, indicating a reliable and predictive model. mdpi.com

Computational Elucidation of Reaction Mechanisms

The computational elucidation of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For 2-(5-phenylthiophen-2-yl)acetic acid and its analogs, computational studies can reveal transition states, reaction intermediates, and the energetic profiles of various reaction pathways.

While detailed computational studies on the reaction mechanisms specifically involving 2-(5-phenylthiophen-2-yl)acetic acid are limited, research on the reactivity of the parent compound, 2-(thiophen-2-yl)acetic acid, offers valuable precedents. For instance, the N-acylation reaction of 2-(thiophen-2-yl)acetic acid has been investigated. nih.govacs.org This type of reaction is fundamental in medicinal chemistry for the synthesis of novel amide derivatives. The process typically involves the activation of the carboxylic acid group, for example, by conversion to an acyl chloride, followed by reaction with an amine. nih.govacs.org Computational methods such as Density Functional Theory (DFT) can be employed to model these reaction steps, calculating the activation energies and reaction enthalpies to predict the most favorable pathway.

A study on the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. nih.govacs.org Computational analysis of this reaction could provide insights into the electronic effects of the substituents on the thiophene rings and their influence on the reaction kinetics and thermodynamics.

Furthermore, the broader field of carboxylate-assisted C-H activation is relevant to the potential reactivity of 2-(5-phenylthiophen-2-yl)acetic acid, particularly in the context of transition metal catalysis. scispace.com Computational studies in this area have shown that the carboxylate group can act as an internal base, facilitating the cleavage of a C-H bond in concert with a metal center. scispace.com DFT calculations are instrumental in mapping out the potential energy surfaces of such catalytic cycles, identifying key intermediates and transition states, and explaining the chemo- and regioselectivity of the reactions. scispace.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(5-phenylthiophen-2-yl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 5-phenylthiophene reacts with oxalyl chloride to introduce a carbonyl group at the 2-position, followed by reduction to yield the acetic acid moiety . Optimization includes:

- Catalyst selection : Use AlCl₃ or FeCl₃ for electrophilic substitution.

- Solvent : Dichloromethane or nitrobenzene for high dielectric constant.

- Temperature : 0–5°C to minimize side reactions.

Post-reduction (e.g., Clemmensen or catalytic hydrogenation) ensures conversion to the acetic acid group. Yield improvements (~70–85%) are achieved via slow reagent addition and inert atmosphere .

Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-(5-phenylthiophen-2-yl)acetic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl at thiophene 5-position, acetic acid at 2-position). Aromatic protons appear δ 7.2–7.6 ppm, while the acetic acid proton is δ ~3.8 ppm .

- X-ray diffraction : Single-crystal X-ray analysis with SHELXL refines bond lengths/angles and detects hydrogen bonding. For disordered structures, apply TWIN/BASF commands in SHELXL .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺ at m/z 245.05).

Q. How should researchers handle and store 2-(5-phenylthiophen-2-yl)acetic acid to ensure safety and compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers under argon at –20°C to prevent oxidation. Avoid exposure to light .

- Safety protocols : Use nitrile gloves, safety goggles, and fume hoods. In case of inhalation, move to fresh air and consult poison control (H319/H315 hazards) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray structures)?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. Adjust solvent models (PCM for DMSO) to improve accuracy.

- For X-ray vs. computational geometry mismatches (e.g., dihedral angles), use SHELXL’s restraints (e.g., DELU, SIMU) to refine thermal parameters without overfitting . Cross-validate with Hirshfeld surface analysis to identify packing effects .

Q. What strategies are effective in resolving crystallographic disorder or twinning observed in 2-(5-phenylthiophen-2-yl)acetic acid structures?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Check for pseudo-merohedral twinning via R₁/R₁ₐₙₒₘ ratios .

- Disorder : Apply PART/SUMP restraints for split positions. Validate with ORTEP-3’s thermal ellipsoid plots to distinguish static vs. dynamic disorder .

Q. How can reaction by-products from the synthesis of 2-(5-phenylthiophen-2-yl)acetic acid be identified and minimized?

- Methodological Answer :

- By-product analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect unreacted 5-phenylthiophene or over-acylated derivatives. GC-MS identifies chlorinated by-products from Friedel-Crafts steps .

- Mitigation : Optimize stoichiometry (1:1.2 thiophene:oxalyl chloride) and use scavengers (e.g., dimethylaminopyridine) to quench excess acylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.